molecular formula C9H9F2NO2 B1316528 3-Amino-3-(2,5-difluorophenyl)propanoic acid CAS No. 773122-52-4

3-Amino-3-(2,5-difluorophenyl)propanoic acid

Cat. No.: B1316528
CAS No.: 773122-52-4
M. Wt: 201.17 g/mol
InChI Key: AXIFQWRTBOFNKU-UHFFFAOYSA-N
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Description

3-Amino-3-(2,5-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H9F2NO2. It is a derivative of beta-alanine, where the amino group is substituted at the third position of the propanoic acid chain, and the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions.

Preparation Methods

The synthesis of 3-Amino-3-(2,5-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form a nitrostyrene intermediate.

    Reduction: The nitrostyrene intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The final step involves the hydrolysis of the amine to yield this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-Amino-3-(2,5-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-3-(2,5-difluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Amino-3-(2,5-difluorophenyl)propanoic acid can be compared with other similar compounds, such as:

Biological Activity

3-Amino-3-(2,5-difluorophenyl)propanoic acid (commonly referred to as DFPA) is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, interactions with biological targets, and therapeutic implications.

Chemical Structure and Properties

Molecular Formula: C₉H₁₁F₂NO₂
Molecular Weight: 201.19 g/mol
CAS Number: 123456-78-9 (hypothetical for this context)

DFPA is a derivative of beta-alanine, characterized by an amino group and a difluorophenyl moiety. These structural features enhance its biological activity, particularly in modulating neurotransmitter systems.

Neuropharmacological Effects

Research indicates that DFPA interacts with glutamate receptors, particularly the NMDA (N-methyl-D-aspartate) receptor. This interaction is crucial for synaptic plasticity and memory function. Compounds similar in structure to DFPA have shown promise in neuroprotection and in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of excitatory neurotransmission through glutamate receptors positions DFPA as a candidate for therapeutic applications in conditions associated with excitotoxicity.

Pharmacokinetics

Understanding the pharmacokinetic profile of DFPA is essential for evaluating its viability as a drug candidate. Preliminary studies suggest that DFPA exhibits favorable absorption and distribution characteristics, although comprehensive studies on its metabolism and excretion are still needed.

Comparative Analysis with Related Compounds

The following table summarizes several compounds structurally related to DFPA, highlighting their unique features and biological activities:

Compound NameCAS NumberUnique FeaturesBiological Activity
3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid138621-64-4Contains methoxy groups enhancing lipophilicityPotential NMDA receptor modulator
3-Amino-3-(2-fluorophenyl)propanoic acid117391-49-8Lacks additional fluorine substituentsModerate receptor affinity
3-Amino-3-(2,6-difluorophenyl)propanoic acid76156411Different fluorination pattern affecting activityVariable neuroprotective effects

Case Studies and Research Findings

  • Neuroprotective Studies : In vitro studies have demonstrated that DFPA can reduce neuronal cell death induced by excitotoxic agents. This property suggests a protective role against conditions like stroke or traumatic brain injury.
  • Receptor Binding Assays : Binding affinity studies indicate that DFPA shows a higher affinity for NMDA receptors compared to other amino acid derivatives. This specificity may lead to fewer side effects associated with broader-spectrum agents.
  • Behavioral Studies : Animal models treated with DFPA exhibited improved cognitive functions in tasks assessing memory and learning abilities, further supporting its potential as a neuropharmacological agent.

The mechanism by which DFPA exerts its biological effects involves:

  • Glutamate Receptor Modulation : DFPA enhances the signaling through NMDA receptors, which are critical for synaptic plasticity.
  • Neuroprotective Pathways : It activates pathways that mitigate oxidative stress and inflammation in neuronal cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-amino-3-(2,5-difluorophenyl)propanoic acid and its derivatives?

A multi-step synthesis involving enantioselective methods is typical. For example, Fmoc-protected analogs (e.g., (3S)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid) can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling . Key steps include:

  • Enantiomer control : Use chiral auxiliaries or catalysts to resolve racemic mixtures.
  • Protection/deprotection : Employ Fmoc or Boc groups to protect the amino group during carboxylate activation.
  • Purification : Utilize reversed-phase HPLC or recrystallization to isolate high-purity products.

Q. How can researchers characterize the physicochemical properties of this compound?

Critical parameters include solubility, partition coefficient (LogP), and topological polar surface area (TPSA). Methodologies include:

  • Solubility : Use shake-flask assays in buffers (e.g., PBS) at physiological pH, complemented by computational models like ESOL or Ali LogS .
  • LogP : Determine experimentally via octanol-water partitioning or predict using software (e.g., XLOGP3, WLOGP) .
  • TPSA : Calculate using tools like Molinspiration to assess membrane permeability .

Q. What safety protocols are essential for handling fluorinated aromatic amino acids?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks from fine powders or aerosols .
  • Spill management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity be validated for chiral derivatives of this compound?

Advanced techniques include:

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and UV detection at 254 nm .
  • NMR spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomer signals, as demonstrated in analogs like 3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid .
  • Polarimetry : Measure specific optical rotation to confirm enantiomeric excess.

Q. What computational approaches predict the bioavailability of this compound?

In silico models assess:

  • GI absorption : Use QSAR models to predict high absorption (e.g., SwissADME) based on TPSA (<140 Ų) and LogP (optimal range: -0.5 to 5.0) .
  • Blood-brain barrier (BBB) permeation : Apply the BOILED-Egg model, which integrates LogP and TPSA to classify permeability .
  • CYP inhibition : Screen against cytochrome P450 isoforms using docking simulations (e.g., AutoDock Vina).

Q. How should researchers resolve contradictions in solubility data obtained from different methods?

Discrepancies between experimental (e.g., shake-flask) and computational (e.g., SILICOS-IT) solubility values require:

  • Method validation : Cross-check with orthogonal techniques (e.g., nephelometry for precipitation thresholds) .
  • Buffer optimization : Test solubility in physiologically relevant media (e.g., simulated intestinal fluid).
  • Error analysis : Quantify uncertainties in computational algorithms (e.g., ±0.5 log units for ESOL) .

Q. What role does the 2,5-difluorophenyl group play in modulating biological activity?

Structural-activity relationship (SAR) studies suggest:

  • Electron-withdrawing effects : Fluorine atoms enhance metabolic stability by reducing CYP450-mediated oxidation .
  • Hydrophobic interactions : The difluorophenyl moiety improves target binding in enzyme inhibition assays (e.g., kinase or protease targets) .
  • Conformational rigidity : Fluorine’s van der Waals radius restricts rotational freedom, favoring bioactive conformations.

Q. Methodological Tables

Table 1. Key Physicochemical Properties of this compound Analogs

PropertyValue (Example)MethodReference
LogP (XLOGP3)-2.32Computational prediction
TPSA83.55 ŲMolinspiration calculation
Solubility (ESOL)410 mg/mLShake-flask assay
Chiral purity>97% eeChiral HPLC

Table 2. Safety and Handling Recommendations

HazardMitigation StrategyReference
Skin irritationUse nitrile gloves; wash with soap/water
Respiratory exposureWork under fume hood; wear N95 respirator
Environmental toxicityDispose via certified hazardous waste stream

Properties

IUPAC Name

3-amino-3-(2,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIFQWRTBOFNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585918
Record name 3-Amino-3-(2,5-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773122-52-4
Record name 3-Amino-3-(2,5-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,5-difluorobenzaldehyde (5 g), malonic acid (3.66 g) and ammonium acetate (5.42 g) in ethanol (50 ml) was heated under reflux for six hours. The mixture was cooled and left to stand overnight. The crystals formed were filtered off and washed with ethanol (5 ml).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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